
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is a chemical compound with the molecular formula C8H2Cl3N2O4SNa. It is a derivative of benzenesulfonic acid and contains multiple functional groups, including carbamoyl, cyano, and trichloro substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate typically involves the chlorination of a suitable benzenesulfonic acid derivative, followed by the introduction of the carbamoyl and cyano groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonates.
科学研究应用
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Chlorothalonil Metabolite R417888 Sodium: A related compound with similar structural features and applications.
2-Carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic Acid: The parent acid form of the sodium salt.
Uniqueness
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
属性
分子式 |
C8H2Cl3N2NaO4S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate |
InChI |
InChI=1S/C8H3Cl3N2O4S.Na/c9-4-2(1-12)5(10)6(11)7(18(15,16)17)3(4)8(13)14;/h(H2,13,14)(H,15,16,17);/q;+1/p-1 |
InChI 键 |
MTASYHBEZPZGKU-UHFFFAOYSA-M |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)[O-])C(=O)N)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


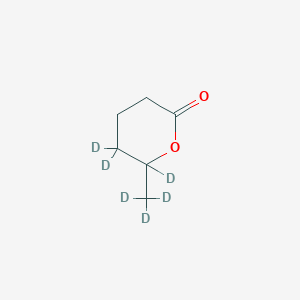
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
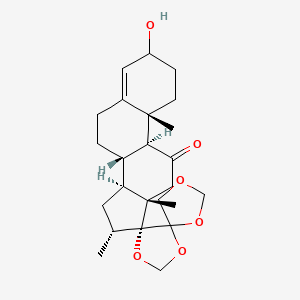
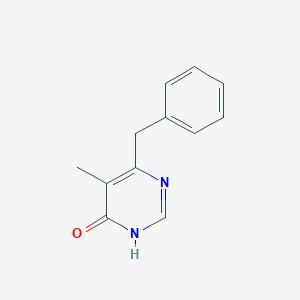

![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
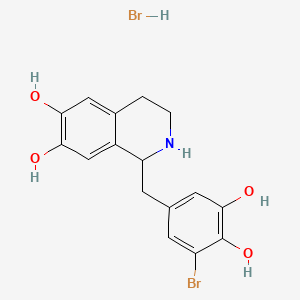

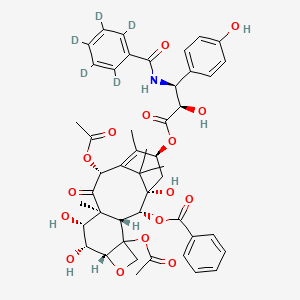
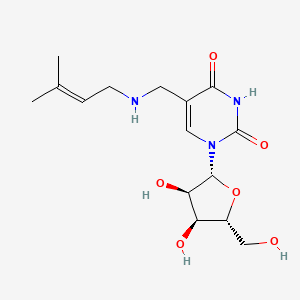
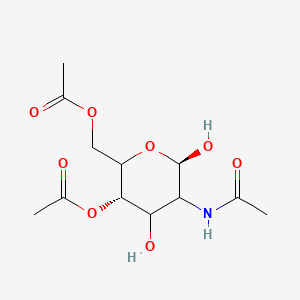
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
